2-(Piperidin-1-yl)nicotinaldehyde hydrochloride
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Overview
Description
2-(Piperidin-1-yl)nicotinaldehyde hydrochloride is a chemical compound that features a piperidine ring attached to a nicotinaldehyde moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and nicotinaldehyde groups endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride typically involves the reaction of nicotinaldehyde with piperidine under controlled conditions. One common method involves the condensation of nicotinaldehyde with piperidine in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production costs. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)nicotinaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.
Major Products Formed
Oxidation: The major product is 2-(Piperidin-1-yl)nicotinic acid.
Reduction: The major product is 2-(Piperidin-1-yl)nicotinyl alcohol.
Substitution: The major products depend on the specific substitution reaction and the reagents used.
Scientific Research Applications
2-(Piperidin-1-yl)nicotinaldehyde hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)pyridine: Similar structure but lacks the aldehyde group.
2-(Piperidin-1-yl)benzaldehyde: Similar structure but has a benzene ring instead of a pyridine ring.
2-(Morpholin-4-yl)nicotinaldehyde: Similar structure but has a morpholine ring instead of a piperidine ring.
Uniqueness
2-(Piperidin-1-yl)nicotinaldehyde hydrochloride is unique due to the presence of both the piperidine ring and the nicotinaldehyde moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-3-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13;/h4-6,9H,1-3,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOSEPWVRLVFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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